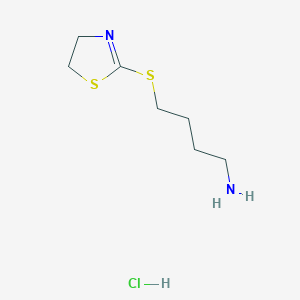
1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride
概要
説明
準備方法
The synthesis of 1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the halogenation of a phenyl ring to introduce fluorine atoms at the 3 and 4 positions. This is followed by the alkylation of the difluorophenyl compound with a hexylamine derivative.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity. Common reagents include halogenating agents like N-bromosuccinimide (NBS) and alkylating agents such as hexyl bromide.
Industrial Production: On an industrial scale, the production involves large-scale reactors and continuous flow systems to maintain consistency and efficiency.
化学反応の分析
1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas (H2) and a palladium catalyst, can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles for substitution reactions.
科学的研究の応用
1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride involves its interaction with specific molecular targets:
類似化合物との比較
1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride can be compared with other similar compounds:
1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride: This compound has fluorine atoms at different positions on the phenyl ring, which can influence its chemical properties and reactivity.
1-(3,5-Difluorophenyl)hexan-1-amine hydrochloride: Another variant with fluorine atoms at the 3 and 5 positions, offering different steric and electronic effects.
特性
IUPAC Name |
1-(3,4-difluorophenyl)hexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-2-3-4-5-12(15)9-6-7-10(13)11(14)8-9;/h6-8,12H,2-5,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGMFQUTSPUOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864060-36-5 | |
| Record name | Benzenemethanamine, 3,4-difluoro-α-pentyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864060-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine dihydrochlorid+](/img/structure/B1432873.png)











![3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432889.png)

